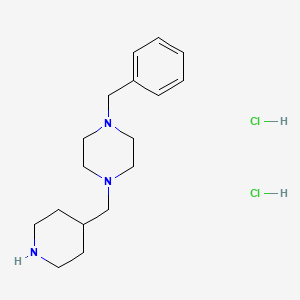

1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-benzyl-4-(piperidin-4-ylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3.2ClH/c1-2-4-16(5-3-1)14-19-10-12-20(13-11-19)15-17-6-8-18-9-7-17;;/h1-5,17-18H,6-15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJRNJVRQZAMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

- The process involves the oxidation of N-benzyl-4-hydroxymethylpiperidine to N-benzyl-4-formylpiperidine.

- The oxidation employs a sulfoxonium complex intermediate (compound of formula V), formed by reacting N-benzyl-4-hydroxymethylpiperidine with reagents such as dimethylsulfide and N-chlorosuccinamide, or alternatives like dimethylsulfide and chlorine gas, thioanisole and N-bromosuccinamide, among others.

- The reaction is typically carried out in organic solvents such as benzene, toluene, xylene, dioxane, tetrahydrofuran (THF), or chlorinated solvents.

- The sulfoxonium complex is then decomposed in the presence of a base (alkali metal alkoxide, hydroxide, or alkylamines) at low temperatures (-25°C to 10°C), yielding N-benzyl-4-formylpiperidine in approximately 45–80% yield after purification.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Formation of sulfoxonium complex (V) | N-benzyl-4-hydroxymethylpiperidine + dimethylsulfide + N-chlorosuccinamide | -10 to -15 | - | Stirred for 3 hours, monitored by TLC/GC |

| Decomposition of complex (V) with base | Alkali metal alkoxide (methoxide or ethoxide), triethylamine | -25 to 10 | ~80 | Base: Li, Na, or K alkoxides preferred |

| Isolation and purification | Extraction, distillation under high vacuum | Ambient to 20 | 45–80 | Product isolated as colorless oil |

This method is noted for its operational simplicity, selectivity, and cost-effectiveness, making it suitable for scale-up in industrial settings.

Formation of the Piperazinylmethyl Moiety via Reductive Amination

The incorporation of the piperazinylmethyl group at the 4-position of piperidine typically involves reductive amination reactions with appropriate aldehydes or ketones and piperazine derivatives.

- Reductive amination is a common strategy for attaching amine-containing moieties to carbonyl compounds.

- For example, reaction of a 4-formylpiperidine intermediate with piperazine under reductive amination conditions (using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride) yields the corresponding 4-(piperazinylmethyl)piperidine derivative.

- The reaction conditions generally include mild acidic or neutral pH, solvents like methanol or dichloromethane, and room temperature to slightly elevated temperatures.

This approach is supported by analogous synthetic routes in opioid receptor ligands and related piperazine derivatives, as reported in medicinal chemistry literature.

Benzylation of Piperazine Nitrogen

The N-benzyl substitution on the piperazine ring is typically achieved by:

- Alkylation of piperazine with benzyl halides (e.g., benzyl chloride or benzyl bromide) under basic conditions.

- The reaction is usually performed in polar aprotic solvents such as acetonitrile or DMF.

- Bases like potassium carbonate or sodium hydride facilitate the nucleophilic substitution.

- Reaction temperatures range from ambient to reflux depending on reagent reactivity.

This step is crucial for introducing the benzyl group on the piperazine nitrogen, completing the structural framework of 1-Benzyl-4-(4-piperidinylmethyl)piperazine.

Formation of the Dihydrochloride Salt

- The final compound is isolated as a dihydrochloride salt to improve solubility and stability.

- Salt formation is typically achieved by treating the free base with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.

- The resulting salt is isolated by filtration or crystallization and dried under controlled conditions.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Temperature (°C) | Yield/Notes |

|---|---|---|---|---|

| 1 | Oxidation of N-benzyl-4-hydroxymethylpiperidine to N-benzyl-4-formylpiperidine | Dimethylsulfide + N-chlorosuccinamide + base | -25 to 10 | ~45-80% yield; organic solvents |

| 2 | Reductive amination with piperazine | Piperazine + reducing agent (NaBH(OAc)3 or NaCNBH3) | Room temp | High selectivity; mild conditions |

| 3 | N-Benzylation of piperazine | Benzyl halide + base (K2CO3, NaH) + solvent | RT to reflux | Efficient alkylation |

| 4 | Salt formation | HCl in ethanol or ethyl acetate | RT | Dihydrochloride salt isolation |

Research Findings and Analytical Data

- The oxidation step to form N-benzyl-4-formylpiperidine is highly selective and avoids harsh conditions, improving yield and purity compared to older methods involving pyridine-4-aldehyde or aromatic ring reductions.

- Reductive amination conditions allow for selective mono-substitution on the piperidine ring without over-alkylation or side reactions.

- The benzylation step proceeds cleanly under mild conditions, enabling high purity of the final product.

- The dihydrochloride salt form enhances the compound’s physicochemical properties for further pharmaceutical applications.

Chemical Reactions Analysis

1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives .

Scientific Research Applications

1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

Biology: The compound is employed in studies related to neurotransmitter systems and receptor binding.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation is often mediated through binding to the receptor’s active site, altering its conformation and function .

Comparison with Similar Compounds

Structural and Substituent Variations

The pharmacological profile of piperazine derivatives is highly dependent on substituents. Key structural analogs include:

Key Observations :

Physicochemical Properties

NMR Spectral Data :

- Piperazine dihydrochloride exhibits deshielded protons (δ 3.59 in $^1$H NMR) compared to free piperazine (δ 2.74), a trend expected in the target compound .

Biological Activity

1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is a piperazine derivative, which has been studied for its interactions with various biological targets, particularly in the context of neuropharmacology and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C18H25Cl2N3

Molecular Weight: 360.32 g/mol

IUPAC Name: this compound

The compound features a benzyl group and two piperazine rings, which contribute to its pharmacological properties. The presence of piperidine enhances its ability to interact with neurotransmitter systems, making it a candidate for various neurological applications.

The biological activity of this compound primarily involves its role as a receptor modulator. It has been shown to interact with several neurotransmitter receptors, including:

- Serotonin Receptors (5-HT): The compound exhibits affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are implicated in mood regulation and anxiety disorders.

- Dopamine Receptors: It also shows activity at dopamine receptors, influencing dopaminergic signaling pathways that are critical in conditions like schizophrenia and Parkinson's disease.

- Cholinergic Activity: The compound has been investigated for its potential as an acetylcholinesterase inhibitor, which could be beneficial in treating Alzheimer's disease by enhancing cholinergic neurotransmission.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Antidepressant-like Effects: In animal models, administration of the compound resulted in significant reductions in depressive-like behaviors, suggesting potential antidepressant properties.

- Anxiolytic Effects: Behavioral assays indicated that the compound may exert anxiolytic effects, reducing anxiety-related behaviors in rodents.

- Neuroprotective Properties: Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

In Vivo Studies

In vivo evaluations have shown that:

- Dosage and Administration: Typical dosages range from 10 to 50 mg/kg in animal models, with observed effects on behavior correlating with plasma concentrations.

- Behavioral Outcomes: Significant improvements in locomotor activity and reduced immobility times in forced swim tests were noted.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Compound A | Antidepressant | |

| Compound B | Anxiolytic | |

| Compound C | Neuroprotective |

Case Studies

-

Case Study 1: Depression Model

- Objective: To evaluate the antidepressant effects of the compound.

- Methodology: Administered to mice subjected to chronic mild stress.

- Results: Significant reduction in immobility time compared to control groups.

-

Case Study 2: Neuroprotection

- Objective: Assess the neuroprotective effects against oxidative stress.

- Methodology: Neuronal cell cultures treated with hydrogen peroxide.

- Results: The compound reduced cell death by approximately 40% compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride, and how are intermediates purified?

- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution and salt formation. For example, analogous piperazine derivatives are synthesized via alkylation of piperidine with benzyl chloride under basic conditions (e.g., potassium carbonate in DMF), followed by reduction and dihydrochloride salt formation using HCl . Purification often employs column chromatography (e.g., normal-phase silica gel with methanol/ammonium hydroxide gradients) or crystallization with solvents like diethyl ether .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodology : Use nuclear magnetic resonance (NMR) to confirm substitution patterns on the piperazine and piperidine rings. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like amines. X-ray crystallography or high-resolution MS can resolve stereochemical ambiguities. PubChem-derived InChI keys and molecular formulas (e.g., C₁₆H₂₆Cl₂N₄) provide cross-referencing for structural validation .

Q. How do environmental factors (pH, temperature) influence the compound’s stability during storage?

- Methodology : Stability studies should assess degradation under varying pH (e.g., phosphate buffers at pH 3–9) and temperatures (4°C, 25°C, 40°C). High-performance liquid chromatography (HPLC) monitors purity over time, while thermogravimetric analysis (TGA) evaluates thermal decomposition. Analogous dihydrochloride salts show sensitivity to moisture, necessitating desiccated storage .

Advanced Research Questions

Q. What strategies optimize reaction yields for introducing the 4-piperidinylmethyl group onto the benzylpiperazine core?

- Methodology : Screen coupling reagents (e.g., EDC/HOAt for amide bonds) and catalysts (e.g., palladium for cross-couplings). Reaction optimization via Design of Experiments (DoE) can identify critical parameters (temperature, solvent polarity, stoichiometry). For example, DMF enhances solubility of aromatic intermediates, while elevated temperatures (80–100°C) accelerate nucleophilic substitutions . Kinetic studies using in-situ IR or HPLC track intermediate formation .

Q. How does this compound interact with neurotransmitter receptors, and how can contradictory binding data be resolved?

- Methodology : Radioligand displacement assays (e.g., using ³H-labeled ligands for dopamine or serotonin receptors) quantify affinity (Ki). Contradictions may arise from receptor subtype selectivity or assay conditions (e.g., buffer composition). Cross-validate with functional assays (cAMP accumulation, calcium flux) and computational docking studies to map binding poses. Structural analogs like 1-benzyl-4-(3-nitropyridin-2-yl)piperazine show receptor-specific modulation, suggesting scaffold flexibility for target engagement .

Q. What computational approaches predict the compound’s pharmacokinetic properties and off-target effects?

- Methodology : Use QSAR models to estimate logP, BBB permeability, and CYP450 inhibition. Molecular dynamics simulations assess membrane penetration, while pharmacophore modeling identifies potential off-targets (e.g., histamine receptors). Validate predictions with in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability). Piperazine derivatives often exhibit high solubility but variable metabolic clearance, necessitating metabolite profiling via LC-MS/MS .

Q. How can synthetic byproducts or isomers be identified and minimized during scale-up?

- Methodology : Employ LC-MS to detect impurities (e.g., N-alkylation byproducts) and chiral HPLC to resolve enantiomers. Reaction quenching with aqueous workups or scavenger resins (e.g., sulfonic acid resins for excess amines) reduces side products. Process analytical technology (PAT) enables real-time monitoring for consistent batch quality .

Data Contradiction Analysis

Q. Discrepancies in reported IC₅₀ values across studies: How to determine experimental validity?

- Methodology : Compare assay conditions (cell lines, incubation times, ligand concentrations). For example, variations in serum content or pH may alter receptor conformation. Replicate experiments under standardized protocols and use positive controls (e.g., known antagonists). Meta-analyses of PubChem bioactivity data for structural analogs can contextualize outliers .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.